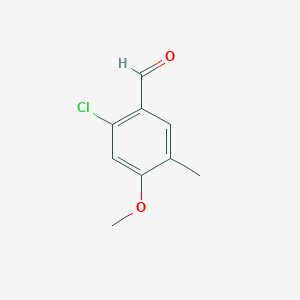
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is a cyclopropane derivative with a tert-butoxy group and an oxoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of a cyclopropane carboxylate with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as ethers, nitriles, or amines.
科学的研究の応用
Chemistry
In organic chemistry, (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Cyclopropane-containing compounds are known for their ability to interact with biological targets, and the presence of the tert-butoxy and oxoethyl groups can further modulate these interactions.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various synthetic pathways.
作用機序
The mechanism of action of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, positioning the functional groups in a way that enhances binding affinity and specificity. The tert-butoxy and oxoethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure but without the stereochemistry.
Ethyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Cyclopropanecarboxylate derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of both the tert-butoxy and oxoethyl groups further distinguishes it from other cyclopropane derivatives, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
methyl (1S,2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-5-8(7)10(13)14-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChIキー |
BHIMVEIVIIONQF-SFYZADRCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@H]1C[C@@H]1C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)CC1CC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)



![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)
